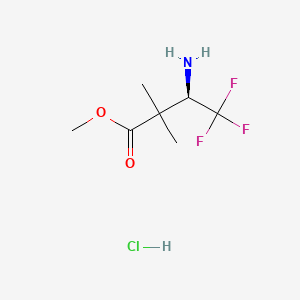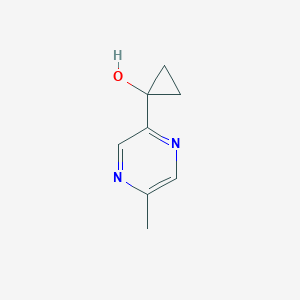
methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride include other trifluoromethylated amino acids and esters. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets this compound apart is its combination of a trifluoromethyl group with an amino group, which imparts unique chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m1./s1 |
InChI Key |
PKISDIFAPYODRD-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)([C@H](C(F)(F)F)N)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)

![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)




![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
